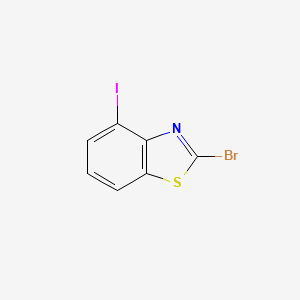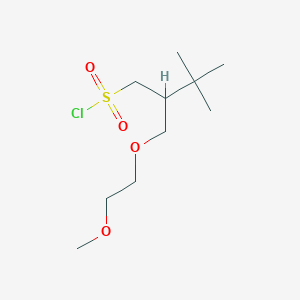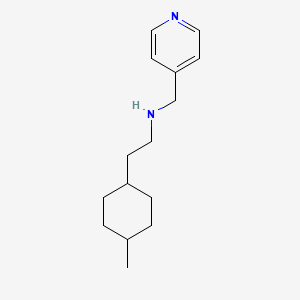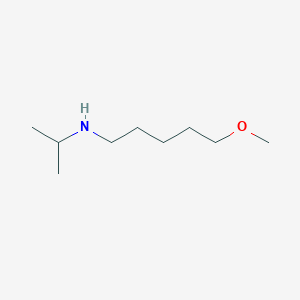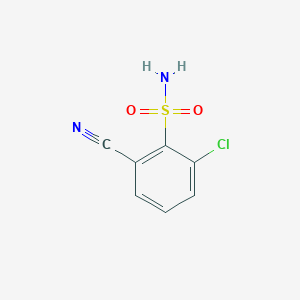
2-Chloro-6-cyanobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5ClN2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the second position and a cyano group at the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyanobenzenesulfonamide typically involves the introduction of the sulfonamide group onto a chlorinated benzonitrile precursor. One common method is the reaction of 2-chloro-6-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-cyanobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides with various functional groups.
Reduction: 2-Chloro-6-aminobenzenesulfonamide.
Oxidation: 2-Chloro-6-cyanobenzenesulfonic acid.
Applications De Recherche Scientifique
2-Chloro-6-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-6-cyanobenzenesulfonamide is primarily related to its ability to interact with biological macromolecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of carbonic anhydrase, where the sulfonamide group binds to the zinc ion in the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanobenzenesulfonamide: Lacks the chlorine substituent but shares the cyano and sulfonamide groups.
4-Chloro-2-cyanobenzenesulfonamide: Similar structure but with the chlorine atom at the fourth position.
2-Chloro-4-cyanobenzenesulfonamide: Chlorine and cyano groups are positioned differently on the benzene ring.
Uniqueness
2-Chloro-6-cyanobenzenesulfonamide is unique due to the specific positioning of the chlorine and cyano groups, which can influence its reactivity and interactions with biological targets. The presence of both electron-withdrawing groups (chlorine and cyano) can enhance its electrophilic character, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C7H5ClN2O2S |
|---|---|
Poids moléculaire |
216.65 g/mol |
Nom IUPAC |
2-chloro-6-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-1-2-5(4-9)7(6)13(10,11)12/h1-3H,(H2,10,11,12) |
Clé InChI |
SAQDDGUTBPWJMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


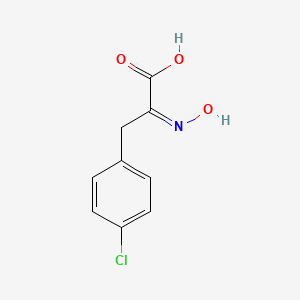
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)
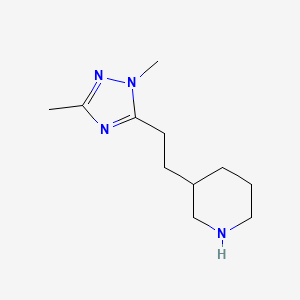
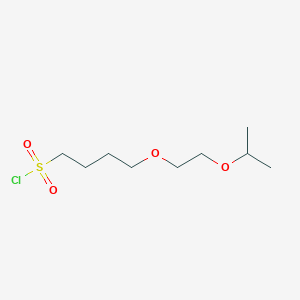
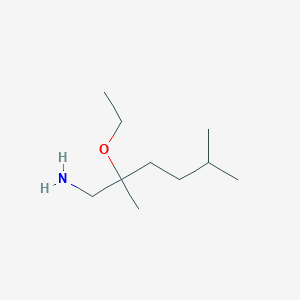
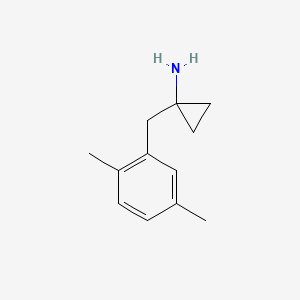

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)


